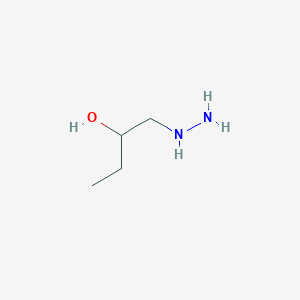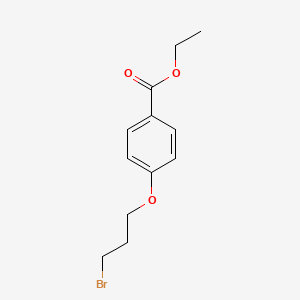![molecular formula C15H11ClN2O4S B1308490 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate CAS No. 958697-63-7](/img/structure/B1308490.png)
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate, or 3-DBCA for short, is a chemical compound that is increasingly being studied for its potential applications in scientific research and laboratory experiments. This compound has a variety of biochemical and physiological effects, and it may also be used to investigate a range of topics in the field of chemistry. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Studies have developed methods for synthesizing N,N'-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides, which have shown inhibitory activity toward human leukocyte elastase (HLE) and acetylcholinesterase (AChE), demonstrating the versatility of these compounds in generating biologically active agents (Zakharova et al., 2010).
Biological Activity
- Research into the biological properties of benzisothiazole compounds has identified their potential as spasmolytic agents, with studies highlighting their antimuscarinic and direct muscle-relaxant properties, indicating their relevance in therapeutic applications (Vitali et al., 1982).
- Another area of interest has been the development of benzisothiazole derivatives as inhibitors for specific enzymes, such as human protein kinase CK2, suggesting their utility in targeted cancer therapies (Chekanov et al., 2014).
Antimicrobial and Antifungal Activities
- Novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides have been synthesized, exhibiting promising antibacterial and DPPH radical scavenging activities, underscoring their potential in antimicrobial and antioxidant applications (Zia-ur-Rehman et al., 2009).
Probe and Inhibitor Development
- A simpler molecular structure has been explored as a selective and sensitive ESIPT-based fluorescent probe for cysteine and homocysteine detection, demonstrating the application of these compounds in biochemical sensing and diagnostics (Nehra et al., 2020).
Mecanismo De Acción
While the specific mechanism of action for this compound is not detailed in the sources, benzisothiazolone derivatives have been reported as mechanism-based inhibitors of the serine protease human leukocyte elastase (HLE) . It’s proposed that substituents at the 4-position of the benzoisothiazolone interact with the S1 specificity pocket of HLE while the 2-substituent (leaving group) projects into the S′ sites .
Propiedades
IUPAC Name |
[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 2-chloroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4S/c16-9-14(19)22-11-5-3-4-10(8-11)17-15-12-6-1-2-7-13(12)23(20,21)18-15/h1-8H,9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLODBORCWWDPBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)OC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1308421.png)

![5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B1308426.png)



![4-{[(Phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1308440.png)




